molecular formula C32H67O5PS2 B14491922 Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite CAS No. 65549-65-7

Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite

Cat. No.: B14491922
CAS No.: 65549-65-7
M. Wt: 627.0 g/mol
InChI Key: XCGZIESFFWAPNH-UHFFFAOYSA-N
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Description

Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite is an organophosphorus compound characterized by the presence of phosphite ester groups. This compound is known for its unique chemical structure, which includes dodecylsulfanyl and hydroxypropyl groups attached to a phosphite core. It is used in various applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite typically involves the reaction of dodecyl mercaptan with epichlorohydrin to form 3-(dodecylsulfanyl)-2-hydroxypropyl chloride. This intermediate is then reacted with triethyl phosphite under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include phosphates, sulfoxides, phosphonites, and thiols. These products have various applications in different fields, including chemistry and materials science .

Scientific Research Applications

Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

    Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite involves its ability to interact with free radicals and reactive oxygen species. The compound acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. It also forms stable complexes with metal ions, which helps in inhibiting corrosion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite is unique due to its specific combination of dodecylsulfanyl and hydroxypropyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity, such as in polymer stabilization and corrosion inhibition .

Properties

CAS No.

65549-65-7

Molecular Formula

C32H67O5PS2

Molecular Weight

627.0 g/mol

IUPAC Name

bis(3-dodecylsulfanyl-2-hydroxypropyl) ethyl phosphite

InChI

InChI=1S/C32H67O5PS2/c1-4-7-9-11-13-15-17-19-21-23-25-39-29-31(33)27-36-38(35-6-3)37-28-32(34)30-40-26-24-22-20-18-16-14-12-10-8-5-2/h31-34H,4-30H2,1-3H3

InChI Key

XCGZIESFFWAPNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(COP(OCC)OCC(CSCCCCCCCCCCCC)O)O

Origin of Product

United States

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